(S)-4-Oxopiperidine-2-carboxylic acid

Catalog No.
S729167
CAS No.
65060-18-6
M.F
C6H9NO3
M. Wt
143.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-Oxopiperidine-2-carboxylic acid

CAS Number

65060-18-6

Product Name

(S)-4-Oxopiperidine-2-carboxylic acid

IUPAC Name

(2S)-4-oxopiperidine-2-carboxylic acid

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

InChI

InChI=1S/C6H9NO3/c8-4-1-2-7-5(3-4)6(9)10/h5,7H,1-3H2,(H,9,10)/t5-/m0/s1

InChI Key

UAISREBYDOFHJY-YFKPBYRVSA-N

SMILES

C1CNC(CC1=O)C(=O)O

Canonical SMILES

C1CNC(CC1=O)C(=O)O

Isomeric SMILES

C1CN[C@@H](CC1=O)C(=O)O
  • Antibacterial Activity

    Some sources describe (S)-4-Oxopiperidine-2-carboxylic acid as an antibiotic, possibly belonging to the macrolide class. Macrolides are a group of antibiotics known for their ability to inhibit bacterial growth []. However, further research is needed to confirm the antibiotic properties of (S)-4-Oxopiperidine-2-carboxylic acid and its effectiveness against specific bacterial strains.

  • Synthetic Precursor

    Due to its structure, (S)-4-Oxopiperidine-2-carboxylic acid might be a valuable precursor molecule for the synthesis of more complex molecules with potential biological activity. Research on similar molecules, like (S)-1-Boc-4-oxopiperidine-2-carboxylic acid, suggests its use as a building block for the synthesis of peptidomimetics []. Peptidomimetics are compounds that mimic the structure and function of natural peptides, which are short chains of amino acids involved in various biological processes.

(S)-4-Oxopiperidine-2-carboxylic acid is a chiral compound characterized by a piperidine ring with a carboxylic acid and a ketone functional group. Its molecular formula is C6_6H9_9NO3_3, and it has been identified as a significant building block in organic synthesis, particularly in the pharmaceutical industry. The presence of both the carbonyl and carboxylic acid groups allows for diverse reactivity, making it suitable for various chemical transformations .

  • Amide Bond Formation: The carboxylic acid group can react with amines in the presence of coupling reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DCC (dicyclohexylcarbodiimide) to form amides.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic addition reactions with various nucleophiles, expanding its utility in synthetic chemistry.

Several methods exist for synthesizing (S)-4-Oxopiperidine-2-carboxylic acid:

  • Chiral Pool Synthesis: Utilizing chiral starting materials to construct the piperidine ring while introducing the carboxylic acid and carbonyl functionalities.
  • Hetero Diels–Alder Reaction: This method involves cycloaddition reactions to form the piperidine ring from simpler precursors, followed by functionalization to introduce the necessary groups .
  • Enzymatic Synthesis: Enzymes can be employed to achieve stereoselective transformations, yielding the desired chiral compound efficiently.

(S)-4-Oxopiperidine-2-carboxylic acid serves as a versatile intermediate in various applications:

  • Pharmaceutical Development: It is utilized in synthesizing bioactive compounds and pharmaceuticals.
  • Peptide Synthesis: The compound can act as a building block in solid-phase peptide synthesis due to its reactive functional groups.
  • Chemical Research: It is often used in research settings to study reaction mechanisms and develop new synthetic methodologies .

Several compounds share structural similarities with (S)-4-Oxopiperidine-2-carboxylic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
(R)-4-Oxopiperidine-2-carboxylic acidEnantiomerDifferent stereochemistry
(S)-1-Boc-4-oxopiperidine-2-carboxylic acidProtected formContains a Boc protecting group
(S)-6-Oxo-2-piperidinecarboxylic acidStructural variationDifferent position of oxo group
4-PiperidoneNon-carboxylic derivativeLacks carboxylic functionality

These compounds highlight the unique characteristics of (S)-4-Oxopiperidine-2-carboxylic acid, particularly its chiral nature and dual functional groups that enhance its reactivity and applicability in synthetic chemistry and pharmacology .

XLogP3

-3.4

Wikipedia

4-oxo-L-pipecolic acid

Dates

Modify: 2023-08-15

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